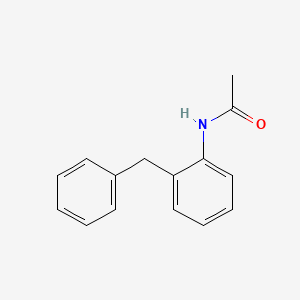

N-(2-benzylphenyl)acetamide

Descripción general

Descripción

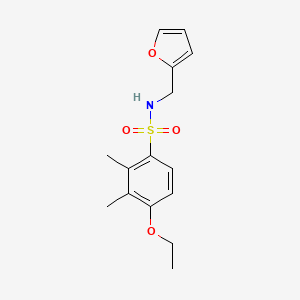

Synthesis Analysis The synthesis of N-(2-benzylphenyl)acetamide and its derivatives involves various chemical reactions. For instance, N-(2-(trimethylsilyloxy)phenyl)acetamide was synthesized via the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane, leading to further transsilylation to produce complex derivatives (Nikonov et al., 2016). Similarly, palladium-catalyzed ortho-arylation of substituted benzamides using N-(2-aminophenyl)acetamide as a directing group showcased a method to synthesize biaryl amide derivatives, demonstrating the flexibility in modifying the benzylphenyl acetamide core (Damoder Reddy et al., 2017).

Molecular Structure Analysis The molecular structure of this compound derivatives has been detailed through X-ray crystallography and spectroscopic methods, revealing non-planar discrete molecules with intermolecular hydrogen bonding patterns that contribute to the stability and reactivity of these compounds (Davis & Healy, 2010).

Chemical Reactions and Properties These compounds participate in a variety of chemical reactions, including silylation, which leads to the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines, showcasing the reactive versatility of the acetamide group when substituted on the benzylphenyl moiety (Lazareva et al., 2017).

Physical Properties Analysis The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. For example, the crystal structure of specific derivatives indicates that intermolecular hydrogen bonds play a significant role in their solid-state organization, affecting their melting points and solubility (Gowda et al., 2007).

Chemical Properties Analysis The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the substitution pattern on the benzylphenyl core. The introduction of different functional groups can lead to significant changes in the chemical behavior of these compounds, affecting their potential applications in various fields (Camerman et al., 2005).

Aplicaciones Científicas De Investigación

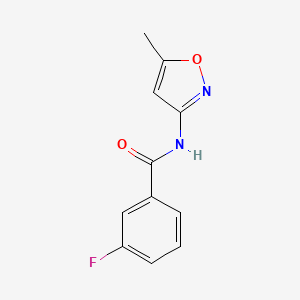

Antibacterial Activity

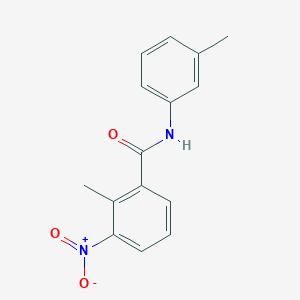

N-substituted phenyl acetamide benzimidazole derivatives have been investigated for their antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), with some showing significant potency. The m-nitro phenyl at the N-position of benzimidazole was found to strongly favor anti-MRSA activity (Chaudhari et al., 2020).

Synthesis and Structure Studies

The synthesis and structural analysis of N-(2-hydroxyphenyl)acetamide derivatives have been conducted. For example, the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane resulted in new compounds whose structures were investigated by various spectroscopic methods and X-ray single-crystal analysis (Nikonov et al., 2016).

Photocatalytic Degradation Studies

The photocatalytic degradation of acetaminophen (N-(4-hydroxyphenyl)acetamide) has been studied, demonstrating effective mineralization and degradation under UV irradiation, offering insights into environmental applications (Jallouli et al., 2017).

Mecanismo De Acción

Target of Action

N-(2-benzylphenyl)acetamide is a complex organic compound. Similar compounds like acetamide have been found to interact with proteins such as the aliphatic amidase expression-regulating protein in pseudomonas aeruginosa .

Mode of Action

It’s likely that it interacts with its targets through molecular interactions based on its structure and functional groups . The compound may bind to its target protein and modulate its activity, leading to changes in cellular processes .

Biochemical Pathways

For instance, acetamide derivatives have been implicated in the modulation of pathways related to nitrogen fixation and metabolism .

Pharmacokinetics

Similar compounds have been found to exhibit diverse pharmacokinetic properties, which can significantly impact their bioavailability and therapeutic potential .

Result of Action

It’s plausible that the compound’s interaction with its target could lead to changes in cellular processes and potentially exert therapeutic effects .

Propiedades

IUPAC Name |

N-(2-benzylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-12(17)16-15-10-6-5-9-14(15)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFCNZOTOZTWED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

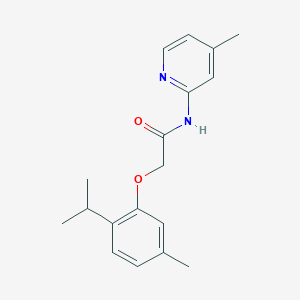

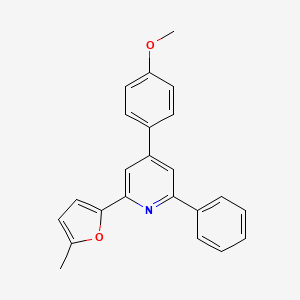

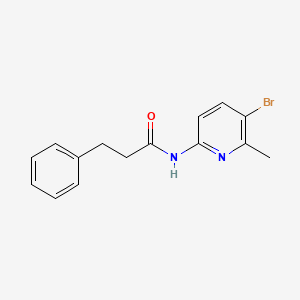

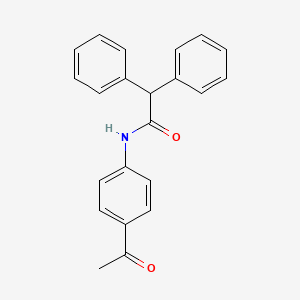

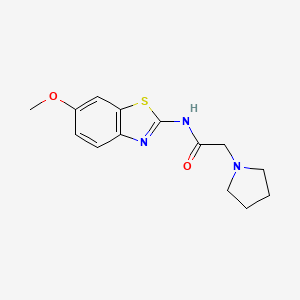

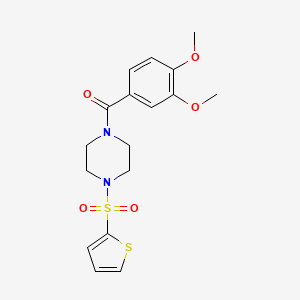

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5860638.png)

![2-hydroxy-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B5860650.png)

![N~1~-cyclopentyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5860683.png)

![(2-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine](/img/structure/B5860705.png)

![N'-[(2-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5860714.png)